3-(6-Aminopyridin-3-yl)benzonitrile
Description
3-(6-Aminopyridin-3-yl)benzonitrile is a benzonitrile derivative featuring a 6-aminopyridin-3-yl substituent. This compound combines the electron-withdrawing nitrile group with the aromatic and nucleophilic properties of the aminopyridine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The aminopyridine group likely enhances solubility in polar solvents and enables participation in coordination chemistry or cross-coupling reactions, though further experimental validation is required.
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-2-1-3-10(6-9)11-4-5-12(14)15-8-11/h1-6,8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTXBIIMOGXSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Aminopyridin-3-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 6-aminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bond between the pyridine and benzonitrile moieties .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(6-Aminopyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(6-Aminopyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
3-(3-Thienyl)benzonitrile
- Substituent : 3-Thienyl group (sulfur-containing heterocycle).
- However, the provided safety data sheet () lacks specific physicochemical or reactivity data, limiting direct comparisons.
3-(4-Aminophenyl)benzonitrile
- Substituent: 4-Aminophenyl group (aromatic amine).
3-(6-Hydroxy-6-methyl-1-tosyl-2,5,6,7-tetrahydro-1H-azepin-3-yl)benzonitrile
- Substituent : Complex azepine-tosyl hybrid structure.
- Synthesis: Achieved a 63% yield as a white solid (C₂₀H₂₂ClNO₃S), suggesting efficient synthetic routes for bulky substituents compared to simpler aminopyridine derivatives .
Functional and Application Differences
- 3-(6-Aminopyridin-3-yl)propanoic acid: The carboxylic acid group enhances hydrophilicity, making it suitable for aqueous-phase reactions or metal chelation, contrasting with the nitrile group’s preference for hydrophobic environments .
- 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile: The pyridazine ring (two adjacent nitrogen atoms) may confer distinct electronic properties compared to the pyridine-based parent compound, though detailed data are unavailable .
Biological Activity
3-(6-Aminopyridin-3-yl)benzonitrile, with the molecular formula C12H9N3, is an organic compound notable for its unique structure comprising a pyridine ring and a benzonitrile group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been noted for its potential as an enzyme inhibitor , particularly in pathways involving signal transduction. The compound may bind to active sites of enzymes, thereby modulating their activities and influencing cellular processes.
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of derivatives of this compound against various cancer cell lines. For instance, a study reported that certain derivatives exhibited significant activity against A549 lung cancer cells, with one compound demonstrating an IC50 value of 0.04 μM, indicating potent antiproliferative effects. The mechanism involved cell cycle arrest at the G2/M phase and apoptosis through the regulation of the p53 signaling pathway and Aurora kinase B (AURKB) transcription inhibition .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-(6-Aminopyridin-3-yl)benzamide | Benzamide | Anticancer | Induces apoptosis via AURKB inhibition |
| 3-(6-Aminopyridin-3-yl)acrylate | Acrylate | Antiviral potential | Exhibits different reactivity |
| 4-anilinoquinazoline derivatives | Quinazoline | Antiparasitic | Effective against protozoan diseases |
Study on Antitumor Activity
In a recent investigation involving synthesized derivatives of this compound, researchers assessed their antitumor efficacy using xenograft models. One derivative was found to significantly inhibit tumor growth in A549 xenografts, supporting its potential as a lead compound for developing new cancer therapies targeting AURKB overexpression .
Zika Virus Inhibition Research
Research aimed at identifying novel inhibitors for Zika virus led to the exploration of compounds structurally related to this compound. These studies indicated that certain modifications could enhance antiviral activity while reducing toxicity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
